molecular formula C14H19ClN2O2 B5820033 ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate

ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate

Cat. No.: B5820033
M. Wt: 282.76 g/mol
InChI Key: AJZRLDONDJGGOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate typically involves the reaction of 3-chlorobenzyl chloride with piperazine in the presence of a base, followed by esterification with ethyl chloroformate. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the reaction .

Chemical Reactions Analysis

Ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs for neurological disorders.

    Industry: It is used in the production of various chemical products, including agrochemicals and polymers.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with neurotransmitter receptors in the brain, which can modulate neurological activity. The compound may also inhibit certain enzymes, leading to its antimicrobial and antiparasitic effects .

Comparison with Similar Compounds

Ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate can be compared with other piperazine derivatives such as:

    Trimetazidine: Used as an anti-anginal agent.

    Ranolazine: Used to treat chronic angina.

    Aripiprazole: An antipsychotic medication.

    Quetiapine: Used to treat schizophrenia and bipolar disorder.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity .

Properties

IUPAC Name

ethyl 4-[(3-chlorophenyl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-2-19-14(18)17-8-6-16(7-9-17)11-12-4-3-5-13(15)10-12/h3-5,10H,2,6-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZRLDONDJGGOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.